2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(4-fluorophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCSKYWDNDPSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in acidic medium.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane).
Major Products:
Substitution: Corresponding substituted derivatives.
Reduction: 2-Amino-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can participate in redox reactions, while the bromine and fluorophenyl groups can enhance binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Key Observations :
- Fluorine in the (4-fluorophenyl) group increases lipophilicity and may induce nonplanarity due to steric repulsion with the benzene ring .
Physical and Chemical Properties
Notes:
Crystallographic and Structural Insights
- Planarity: The nitro group in 4-Bromo-1-nitrobenzene is coplanar with the benzene ring, enabling π-π stacking . In contrast, the (4-fluorophenyl)sulfanyl group in the target compound likely induces nonplanarity, disrupting crystal packing efficiency .
- Intermolecular Interactions :
Biological Activity
2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₇BrFNO₂S. It consists of a bromine atom, a nitro group, and a sulfanyl group attached to a benzene ring, which contributes to its unique reactivity and biological properties.
The mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors within biological systems. The nitro group can participate in redox reactions, while the bromine and fluorophenyl groups may enhance binding affinity to target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies .
Antimicrobial Properties
Research indicates that compounds with nitro groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that nitro compounds can enhance lipophilicity, improving their membrane interaction and antibacterial efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
The anticancer properties of nitro-substituted aromatic compounds have been extensively studied. Preliminary data suggests that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interfere with DNA replication processes makes it a subject of interest in cancer research .
Enzyme Inhibition
The compound has potential applications in enzyme inhibition studies, particularly in targeting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. These enzymes play crucial roles in inflammatory responses and cancer progression. Inhibitors derived from similar structures have demonstrated promising results in preclinical trials, indicating that this compound may also possess such properties .
Comparative Studies
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene | Structure | Moderate antibacterial activity |
| 2-Bromo-1-[(4-methylphenyl)sulfanyl]-4-nitrobenzene | Structure | Lower anticancer efficacy |
| 2-Bromo-1-(phenylsulfanyl)-4-nitrobenzene | Structure | Enhanced enzyme inhibition |
The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological activity compared to its analogs. The fluorine enhances stability and lipophilicity, potentially leading to improved bioavailability and therapeutic efficacy .
Case Studies
Several case studies have explored the biological activities of nitro-substituted compounds:
- Antibacterial Activity : A study conducted on various nitro derivatives indicated that those with bromine substitutions exhibited superior antibacterial properties compared to their chlorine counterparts .
- Anticancer Research : In vitro studies demonstrated that certain nitro compounds could induce apoptosis in cancer cell lines through oxidative stress mechanisms .
- Enzyme Inhibition : Investigations into the inhibition of iNOS by nitro compounds revealed that modifications at the aromatic ring could enhance inhibitory potency against inflammatory pathways .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene in a laboratory setting?
- Methodology :
- Step 1 : Start with 2-bromo-4-nitrobenzene derivatives. React with 4-fluorothiophenol (or its deprotonated form) via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 80–100°C for 12–24 hours .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates. Use inert gas (N₂/Ar) to prevent oxidation of the thiol group.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and NMR for substituent-specific shifts. The nitro group deshields adjacent protons, while the 4-fluorophenyl group shows distinct signals .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Look for [M+H]⁺ or [M−Br]⁺ fragments.
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Q. What are the solubility properties of this compound, and how should storage conditions be optimized?
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Dichloromethane | 50–60 |
- Storage : Store at –20°C under inert gas to prevent degradation. Avoid exposure to light (use amber vials) .
Advanced Research Questions
Q. What crystallographic software and methods are suitable for determining its molecular structure?
- Protocol :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (intrinsic phasing) or SHELXD (dual-space methods) for initial phase determination .
- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, S) .
- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams .
Q. How do the electronic effects of substituents influence reactivity in cross-coupling reactions?
- Substituent Impact :
| Substituent | Electronic Effect | Reactivity in Suzuki Coupling |
|---|---|---|
| –NO₂ (para) | Strongly electron-withdrawing | Activates aryl bromide for Pd-catalyzed coupling. |
| –S–C₆H₄F (meta) | Moderate electron-withdrawing (via sulfur) | May sterically hinder coupling at the bromine site . |
- Experimental Design : Compare coupling yields with/without the 4-fluorophenylsulfanyl group using Pd(PPh₃)₄ and aryl boronic acids.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Integrated Approach :
- Combine - COSY and HSQC NMR to assign overlapping aromatic signals.
- Validate crystallographic data (e.g., bond lengths/angles) against DFT-optimized structures (e.g., using Gaussian 16) .
- Cross-reference MS/MS fragmentation patterns with computational tools (e.g., MassFrontier) .
Q. How can computational chemistry predict its biological activity?
- Methods :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitro group may act as a hydrogen-bond acceptor.
- QSAR Modeling : Correlate substituent electronegativity (F, NO₂) with antimicrobial activity using datasets from analogous sulfanyl-nitrobenzene compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
